

# 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

## chemical properties and structure

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### Compound of Interest

Compound Name: 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

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## An In-depth Technical Guide on 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol**. This compound, featuring a nitrophenylpiperazine moiety, is a versatile intermediate in medicinal chemistry, primarily utilized in the synthesis of various biologically active molecules.

### Chemical Structure and Identification

**2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol** is characterized by a piperazine ring substituted with a 4-nitrophenyl group at one nitrogen atom and a 2-hydroxyethyl group at the other.

- IUPAC Name: 2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol
- CAS Number: 6953-40-8
- Molecular Formula: C<sub>12</sub>H<sub>17</sub>N<sub>3</sub>O<sub>3</sub>
- SMILES: C1CN(CCN1CCO)C2=CC=C([O-])C=C2

- InChI: InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-1-9-10(12(11)2)13(17)18/h1-2,9,11,16H,3-8H2

## Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

Property	Value	Reference
Molecular Weight	251.28 g/mol	
Appearance	Yellow to Brown Solid	[1]
Melting Point	>90°C (decomposition)	[2]
Boiling Point	465.1±45.0 °C (Predicted)	
Density	1.28±0.1 g/cm <sup>3</sup> (Predicted)	
pKa	14.31±0.40 (Predicted)	
Solubility	DMSO (Slightly, Heated)	[2]

## Spectroscopic Data

While a dedicated full spectrum for **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol** is not readily available in the provided search results, data for closely related ester derivatives offer insight into the expected spectral characteristics. For instance, the <sup>1</sup>H NMR spectrum of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate shows characteristic signals that can be extrapolated to the parent ethanol compound.[3]

Expected <sup>1</sup>H NMR Spectral Features (in DMSO-d<sub>6</sub>):

- Aromatic Protons (Nitrophenyl group): Two doublets, one around δ 8.0 ppm and another around δ 7.0 ppm.[3]
- Piperazine Protons: Two multiplets/triplets corresponding to the four methylene groups (8H) of the piperazine ring, expected in the δ 2.5-3.5 ppm region.[3]

- Ethyl Group Protons: A triplet for the methylene group attached to the piperazine nitrogen (-N-CH<sub>2</sub>-) and a triplet for the methylene group attached to the hydroxyl group (-CH<sub>2</sub>-OH), along with a signal for the hydroxyl proton (-OH).[3]

Expected <sup>13</sup>C NMR Spectral Features (in DMSO-d<sub>6</sub>):

- Signals for the nitrophenyl ring carbons, with the carbon attached to the nitro group being the most downfield.
- Signals corresponding to the four distinct carbons of the piperazine ring.
- Signals for the two carbons of the hydroxyethyl side chain.

Expected IR Spectral Features:

- Characteristic peaks for N-O stretching of the nitro group.
- C-N stretching vibrations from the piperazine ring and the aromatic amine linkage.
- A broad O-H stretching band from the alcohol group.
- C-H stretching from the aromatic and aliphatic portions of the molecule.

## Experimental Protocols

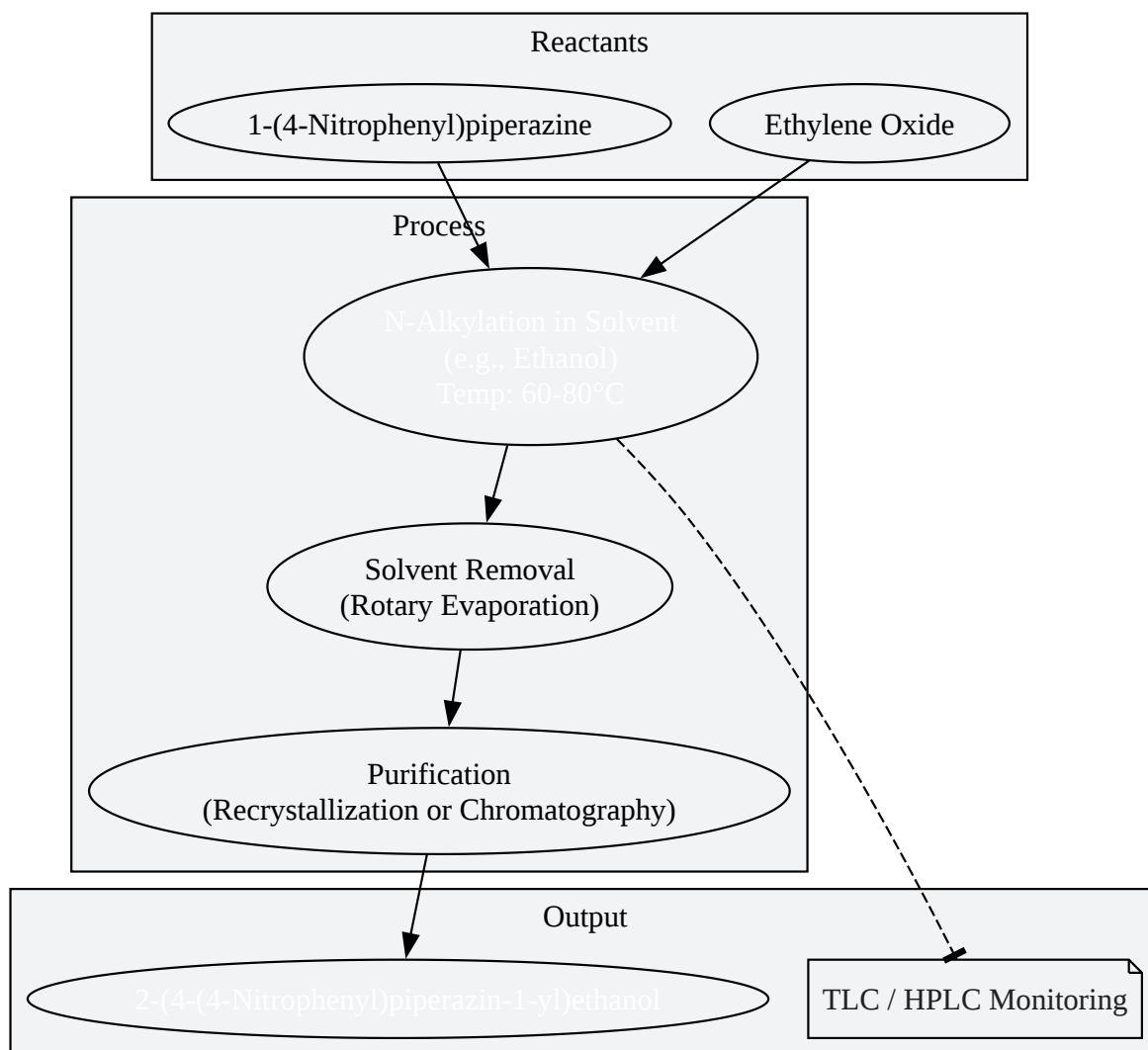
Synthesis:

The synthesis of **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol** is typically achieved through the N-alkylation of 1-(4-nitrophenyl)piperazine with a 2-carbon electrophile containing a hydroxyl group or a precursor. A common and straightforward method involves the reaction of 1-(4-nitrophenyl)piperazine with 2-chloroethanol or, more efficiently, with ethylene oxide.[4][5]

General Protocol for Synthesis via Ethoxylation:

- Reaction Setup: To a solution of 1-(4-nitrophenyl)piperazine[6] in a suitable solvent (e.g., ethanol, methanol, or water) in a pressure-rated reaction vessel, add a base (e.g., potassium carbonate) if starting from a salt or to facilitate the reaction.

- **Reagent Addition:** Introduce ethylene oxide<sup>[5]</sup> to the reaction mixture. The reaction is typically performed at elevated temperatures (e.g., 60-80°C) and pressure.<sup>[7]</sup> The molar ratio of piperazine to ethylene oxide can be adjusted to control the formation of mono- versus di-substituted products.<sup>[7]</sup>
- **Reaction Monitoring:** The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol**.



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#### Analytical Methods:

The characterization and purity assessment of **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol** and its derivatives are typically performed using a combination of standard analytical techniques.[8][9]

- **High-Performance Liquid Chromatography (HPLC):** A reversed-phase HPLC method is suitable for determining the purity and quantifying the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique can be used for identification and to detect volatile impurities.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for structural elucidation and confirmation.[\[3\]](#)
- **Infrared (IR) Spectroscopy:** Provides information about the functional groups present in the molecule.[\[3\]](#)

## Role in Drug Development and Biological Activity

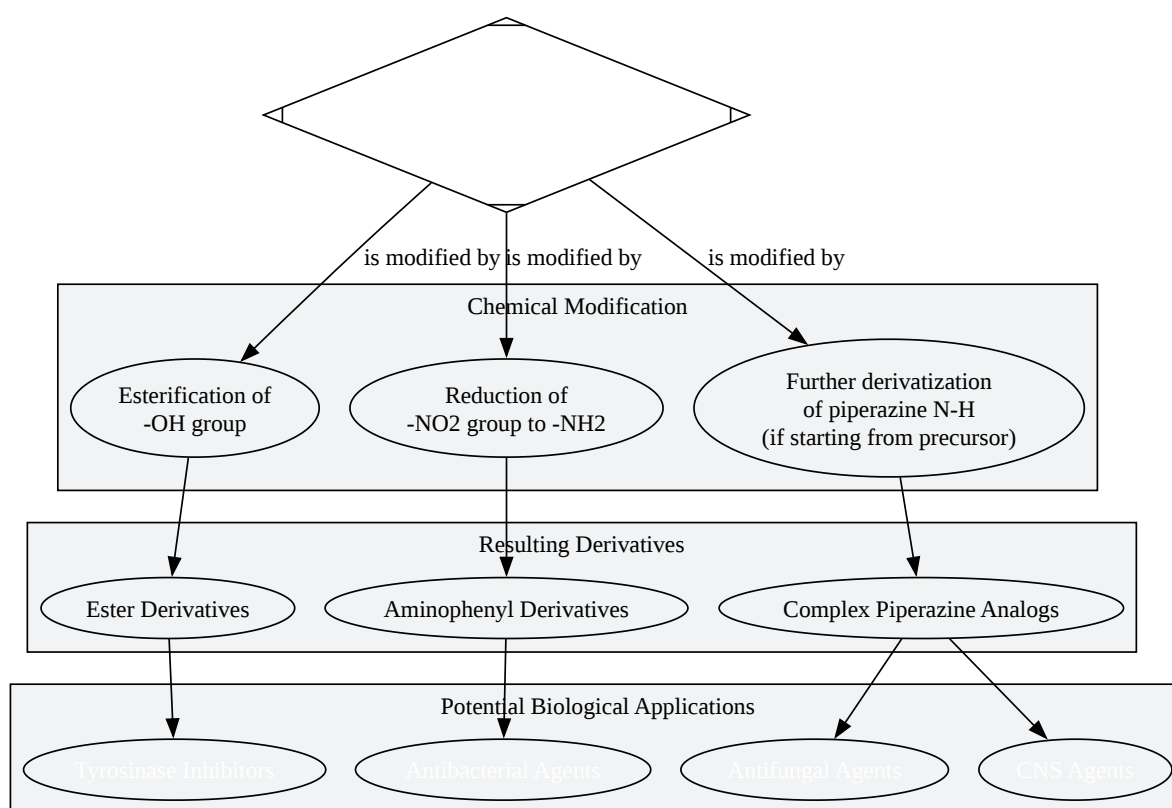
The **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol** core structure is a valuable building block in drug discovery. The piperazine ring is a well-known pharmacophore that can improve the aqueous solubility and pharmacokinetic properties of drug candidates.[\[10\]](#)[\[11\]](#) The nitrophenyl group can serve as a handle for further chemical modification, such as reduction to an amine, which can then be derivatized.

While this specific compound is primarily an intermediate, derivatives incorporating this moiety have shown a range of biological activities:

- **Antibacterial Agents:** A novel pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl acetyl group demonstrated excellent antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA).[\[12\]](#) This highlights the potential of the nitrophenylpiperazine scaffold in the development of new antibiotics.
- **Antifungal Agents:** The related compound, 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol, is a key intermediate in the synthesis of triazole antifungal medicines like itraconazole.[\[1\]](#)[\[2\]](#)
- **Tyrosinase Inhibitors:** Ester derivatives of **2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol** have been designed and synthesized as novel tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation disorders.[\[3\]](#)

- Other Potential Applications: The broader class of substituted piperazines is explored for a multitude of therapeutic areas, including CNS disorders, cancer, and cardiovascular diseases.[10][13]

The general logic for utilizing this compound in drug development often involves its use as a scaffold to which various pharmacologically active moieties are attached.



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